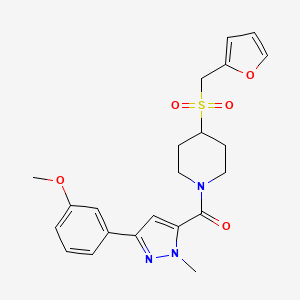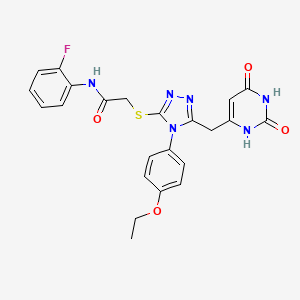![molecular formula C20H21N5O4S B2737161 N-(4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1396864-94-0](/img/structure/B2737161.png)
N-(4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization for Biochemical Impacts
This compound and its derivatives are synthesized for exploring biochemical impacts, particularly as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. The synthesis involves a series of biologically active heterocyclic compounds, including pyrazole, thiazole, and pyridine derivatives, incorporating a sulfonamide-bearing thiazole moiety. The structural elucidation of these compounds is achieved through comprehensive spectral analysis, including IR, MS, 1H NMR, and 13C NMR, providing valuable information on their potential biological applications (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Antimicrobial Activity
The exploration of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety presents another significant application. These derivatives are prepared using a specific starting material and have been found to exhibit antimicrobial activity, indicating their potential in developing new antimicrobial agents (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Therapeutic Approaches Against Alzheimer's Disease
A class of compounds, including 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, is investigated for its therapeutic potential against Alzheimer's disease. These compounds are synthesized and characterized, demonstrating significant inhibitory activity against acetylcholinesterase (AChE) and amyloid β aggregation, two critical factors in the progression of Alzheimer's disease. The study includes kinetic analyses and molecular docking, highlighting a multifunctional therapeutic approach (Umar, Shalini, Raza, Gusain, Kumar, Seth, Tiwari, & Hoda, 2019).
Anticancer and Antioxidant Evaluations
The synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles for their anticancer and antioxidant activities present another application area. Through chemical synthesis and characterization, these compounds are assessed for their potential cytotoxicity against cancer cells and their ability to act as antioxidants, providing insights into their applicability in cancer treatment and prevention (Hamama, Gouda, Badr, & Zoorob, 2013).
Novel Coordination Complexes for Antioxidant Activity
The study of pyrazole-acetamide derivatives in the synthesis of Co(II) and Cu(II) coordination complexes explores the effect of hydrogen bonding on self-assembly processes. These complexes are characterized through various spectroscopic methods and assessed for their in vitro antioxidant activity, demonstrating the compound's versatility in forming complexes with potential health benefits (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Properties
IUPAC Name |
N-[4-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-15(26)22-16-5-7-17(8-6-16)30(28,29)24-12-10-23(11-13-24)20(27)18-14-21-25-9-3-2-4-19(18)25/h2-9,14H,10-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBKAEYTGCPHRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone](/img/structure/B2737078.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2737079.png)




![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2737087.png)
![1-(2-azepan-1-yl-2-oxoethyl)-6,7-dimethoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2737088.png)

![N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2737091.png)
![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2737096.png)


